molecular formula C16H32N6O11 B13135331 (2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid

Cat. No.: B13135331
M. Wt: 484.46 g/mol
InChI Key: JBSOAEVZONJKCE-SCGRZTRASA-N
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Description

The compound (2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(carbamoylamino)pentanoic acid can be achieved through the reaction of lysine with urea under controlled conditions. The reaction typically involves heating lysine and urea in a solvent such as water or ethanol, followed by purification through crystallization or chromatography.

For the preparation of 2-hydroxybutanedioic acid, malic acid can be synthesized through the hydration of fumaric acid or maleic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of (2S)-2-amino-5-(carbamoylamino)pentanoic acid involves the fermentation of lysine-producing microorganisms, followed by chemical modification with urea. This method is cost-effective and scalable for large-scale production.

Malic acid is industrially produced through the hydration of maleic anhydride, which is derived from butane. This process involves the use of high-pressure reactors and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-2-amino-5-(carbamoylamino)pentanoic acid can undergo oxidation to form corresponding keto acids.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Keto acids.

    Reduction Products: Amino alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-5-(carbamoylamino)pentanoic acid is used as a building block for the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and as a substrate in various biochemical assays.

Biology

In biological research, this compound is used to study the metabolism of amino acids and the role of lysine derivatives in cellular processes. It is also used in the development of novel antibiotics and antiviral agents.

Medicine

In medicine, (2S)-2-amino-5-(carbamoylamino)pentanoic acid is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its use in the treatment of metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(carbamoylamino)pentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a competitive inhibitor of lysine decarboxylase, an enzyme involved in the metabolism of lysine. This inhibition leads to the accumulation of lysine and its derivatives, which can have various physiological effects.

At the molecular level, the compound binds to the active site of the enzyme, preventing the conversion of lysine to cadaverine. This interaction disrupts the normal metabolic pathways and can lead to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    Lysine: An essential amino acid with similar structural features.

    Ornithine: Another amino acid involved in the urea cycle.

    Arginine: An amino acid with a similar side chain structure.

Uniqueness

The uniqueness of (2S)-2-amino-5-(carbamoylamino)pentanoic acid lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to inhibit lysine decarboxylase sets it apart from other amino acids and makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C16H32N6O11

Molecular Weight

484.46 g/mol

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/2C6H13N3O3.C4H6O5/c2*7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h2*4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t2*4-;/m00./s1

InChI Key

JBSOAEVZONJKCE-SCGRZTRASA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N.C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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